Technical Guide: Moxifloxacin-d4 Hydrochloride in Bioanalytical Applications
Technical Guide: Moxifloxacin-d4 Hydrochloride in Bioanalytical Applications
[1]
Executive Summary
Moxifloxacin-d4 Hydrochloride (CAS: 1217802-65-7) is the stable isotope-labeled analog of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] It is engineered specifically for use as an Internal Standard (IS) in quantitative bioanalysis, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
By incorporating four deuterium atoms (
Chemical Identity & Structural Analysis[1][3]
Nomenclature and Core Data
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IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride.[1]
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CAS Number: 1217802-65-7 (Salt form); 186826-86-8 (Unlabeled parent)[1][2]
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Molecular Formula:
[1] -
Molecular Weight:
-
Free Base: ~405.45 g/mol
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HCl Salt: 441.92 g/mol [2]
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Structural Localization of Isotopes
The critical feature of this IS is the specific placement of the deuterium labels.[1] The four deuterium atoms are located on the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine side chain (the diazabicyclo ring).[1]
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Position: C5 and C7 positions of the pyrrolidine ring moiety.[1]
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Stability Implication: Placing the labels on the ring system rather than the quinolone core or the cyclopropyl group ensures metabolic stability and prevents deuterium exchange with the solvent (protic solvents) during extraction or chromatography.
Physicochemical Properties Table[1]
| Property | Specification | Technical Note |
| Appearance | Pale yellow to yellow crystalline powder | Color may darken upon light exposure due to quinolone photosensitivity.[1] |
| Solubility | Soluble in Water, DMSO, Methanol | Slightly soluble in ethanol; insoluble in non-polar solvents (hexane). |
| pKa | pKa1 ~ 6.25 (Carboxyl), pKa2 ~ 9.29 (Amino) | Zwitterionic nature requires careful pH control during extraction (SPE/LLE).[1] |
| Hygroscopicity | Hygroscopic | The HCl salt absorbs atmospheric moisture; weigh in controlled humidity.[1] |
| Melting Point | > 238°C (Decomposition) | Do not use thermal methods for purity assessment without TGA.[1] |
Bioanalytical Application: LC-MS/MS Workflow
The primary utility of Moxifloxacin-d4 HCl is to compensate for matrix effects, extraction efficiency variances, and ionization suppression/enhancement in LC-MS/MS assays.[1]
Mass Spectrometry Transitions (MRM)
In Positive Electrospray Ionization (+ESI), Moxifloxacin forms the
-
Analyte (Moxifloxacin):
402.2 384.2 (Loss of )[1] -
Internal Standard (Moxifloxacin-d4):
406.2 388.2 (Loss of )[1]
Note: A mass shift of +4 Da is optimal.[1] It avoids the M+2 and M+3 natural isotope peaks of the analyte, ensuring the IS signal is not contaminated by high concentrations of the drug.
Experimental Protocol: Sample Preparation
Objective: Extract Moxifloxacin from human plasma using Moxifloxacin-d4 as the IS.[1]
Reagents:
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IS Stock Solution: 1.0 mg/mL Moxifloxacin-d4 HCl in Methanol (Store at -20°C).
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IS Working Solution: Dilute Stock to 500 ng/mL in 50% Methanol/Water.
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Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.[1]
Step-by-Step Methodology:
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Aliquot: Transfer 50
of plasma sample (or calibrator/QC) into a 1.5 mL centrifuge tube. -
IS Addition: Add 20
of IS Working Solution (Moxifloxacin-d4) to every tube except the double blank. Vortex gently for 5 seconds.[1]-
Why? Early addition ensures the IS experiences the same binding/precipitation events as the analyte.[1]
-
-
Protein Precipitation: Add 200
of ice-cold Acetonitrile (Precipitation Agent). -
Vortex & Centrifuge: Vortex vigorously for 30 seconds to disrupt protein binding. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Transfer 100
of the clear supernatant to an autosampler vial. -
Dilution (Optional): If the initial concentration is high, dilute with 100
of 0.1% Formic Acid in Water to match the mobile phase strength.
Visualizing the Analytical Logic
The following diagram illustrates the self-validating logic of using a deuterated internal standard.
Caption: Workflow demonstrating how Moxifloxacin-d4 corrects for extraction variability and matrix ionization effects through identical physicochemical behavior.
Quality Control & Stability Assurance
To ensure "Trustworthiness" in your data, strict handling of the reference standard is required.[1]
Isotopic Purity & Crosstalk
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Requirement: The IS must have high isotopic purity (
99% deuterium incorporation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The "d0" Contribution: Check the Certificate of Analysis (CoA) for the percentage of unlabeled (d0) Moxifloxacin. If d0 > 0.5%, the IS will contribute to the analyte signal, artificially inflating the calculated concentration of the drug at the Lower Limit of Quantification (LLOQ).[1]
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Validation Test: Inject a "Zero Sample" (Matrix + IS only). Any signal at the analyte transition (
) indicates isotopic impurity interference.[1]
Storage & Handling[1][7]
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Light Protection: Fluoroquinolones undergo photodegradation.[1] Store solid powder and solutions in amber glass vials.
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Solvent Choice: Avoid storing stock solutions in 100% water for extended periods due to potential adsorption to glass.[1] Use Methanol or 50/50 Methanol/Water.[1]
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Freeze-Thaw: Limit stock solution freeze-thaw cycles to <3. Aliquot stocks into single-use vials to maintain stability.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57347710, rac cis Moxifloxacin-d4 Hydrochloride.[1] Retrieved from [Link][1]
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Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients.[1][5] Journal of Chromatography B. Retrieved from [Link]
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Pranger, A. D., et al. (2010). Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and urine by LC-MS/MS.[1] Journal of Chromatography B. (Contextual reference for transitions).
Sources
- 1. rac cis Moxifloxacin-d4 Hydrochloride | C21H25ClFN3O4 | CID 57347710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rac cis-Moxifloxacin-d4 Hydrochloride (Major) [lgcstandards.com]
- 3. Moxifloxacin-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
